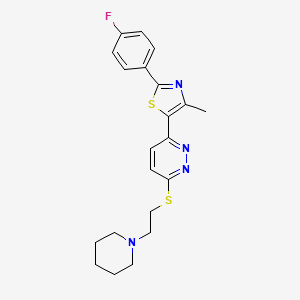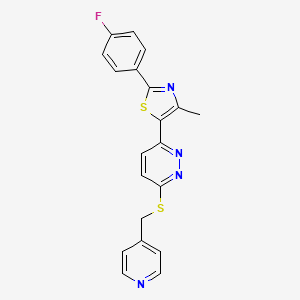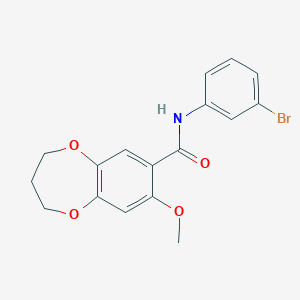
2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Notably, some 1,3,5-triazines exhibit significant biological properties. For instance:
- Other derivatives of 1,3,5-triazines have shown aromatase inhibitory activity, antitumor effects, and potential use as siderophores or corticotrophin-releasing factor 1 receptor antagonists .
Hexamethylmelamine (HMM, 1): and are clinically used for their antitumor properties against lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine (HMPMM, 3): is a hydroxylated metabolite of HMM.
2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole:
Preparation Methods
- The synthesis of 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole involves specific synthetic protocols. These methods start from cyanuric chloride and proceed via sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would include derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.
Industry: Exploring its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds at the moment, I recommend exploring related 1,3,5-triazines to highlight its uniqueness.
Remember that this compound’s complex structure offers exciting avenues for scientific exploration, and further studies will uncover more about its properties and applications
Properties
Molecular Formula |
C21H23FN4S2 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C21H23FN4S2/c1-15-20(28-21(23-15)16-5-7-17(22)8-6-16)18-9-10-19(25-24-18)27-14-13-26-11-3-2-4-12-26/h5-10H,2-4,11-14H2,1H3 |
InChI Key |
YZJNUMUQOIJRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11246168.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246187.png)
![6-ethyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246194.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide](/img/structure/B11246198.png)
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11246206.png)
![6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246211.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)

